molecular formula C17H16O4 B126071 4-Hydroxy-2,4'-dimethoxychalcone CAS No. 146763-58-8

4-Hydroxy-2,4'-dimethoxychalcone

Cat. No. B126071
M. Wt: 284.31 g/mol
InChI Key: CTBBBAQHUJVKNG-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2,4'-dimethoxychalcone (DMC) is a natural flavonoid that is found in various plants such as Glycyrrhiza uralensis, Angelica keiskei, and Scutellaria baicalensis. DMC has been studied for its potential therapeutic properties due to its anti-inflammatory, antioxidant, and anticancer effects.

Scientific Research Applications

Acetylcholinesterase Inhibition

4-Hydroxy-2,4'-dimethoxychalcone derivatives have been studied for their potential as inhibitors of human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. These compounds, particularly those with methoxy substituents in the A ring and halogen substituents in the B ring, have shown some inhibitory activity, suggesting a possible role in neurodegenerative diseases like Alzheimer's (Sukumaran et al., 2016).

Antioxidant Properties

Chalcones, including 4-Hydroxy-2,4'-dimethoxychalcone, have demonstrated significant antioxidant activity. This has been particularly noted in studies examining their ability to scavenge radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells (Nishida & Kawabata, 2006).

Anticancer Activity

Several studies have focused on the anticancer properties of chalcones, including 4-Hydroxy-2,4'-dimethoxychalcone. They have been found to exhibit cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells. This suggests potential use in developing novel anticancer therapies (Kuete et al., 2014).

Antiviral Effects

There is evidence that certain chalcone derivatives, closely related to 4-Hydroxy-2,4'-dimethoxychalcone, exhibit antiviral properties, particularly against rhinoviruses. This suggests potential applications in developing treatments for viral infections (Ishitsuka et al., 1982).

Induction of Enzymes

Compounds related to 4-Hydroxy-2,4'-dimethoxychalcone have been found to induce enzymes like quinone reductase, which plays a role in detoxifying carcinogens. This points towards their potential in cancer prevention strategies (Gu et al., 2002).

properties

CAS RN

146763-58-8

Product Name

4-Hydroxy-2,4'-dimethoxychalcone

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H16O4/c1-20-15-8-4-12(5-9-15)16(19)10-6-13-3-7-14(18)11-17(13)21-2/h3-11,18H,1-2H3/b10-6+

InChI Key

CTBBBAQHUJVKNG-UXBLZVDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)OC

SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)OC

synonyms

4-hydroxy-2,4'-dimethoxychalcone
glypallichalcone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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